molecular formula C9H7NO3 B1322728 4-Hydroxy-1H-indole-6-carboxylic acid CAS No. 40990-52-1

4-Hydroxy-1H-indole-6-carboxylic acid

Cat. No.: B1322728
CAS No.: 40990-52-1
M. Wt: 177.16 g/mol
InChI Key: TXZOAKBAZXCPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . These interactions are essential for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which ultimately impact cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can inhibit the formation of amyloid fibrils and prevent cell death induced by amyloid peptides . This inhibition is achieved through the binding of the compound to specific sites on the target biomolecules, thereby preventing their aggregation and subsequent toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Indole derivatives, including this compound, have been shown to exhibit varying degrees of stability and degradation under different experimental conditions . These temporal effects are essential for understanding the compound’s long-term impact on cellular processes in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Indole derivatives, including this compound, have been studied for their dose-dependent effects on various biological processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives, including this compound, are metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives, including this compound, are known to interact with transport proteins that facilitate their uptake and distribution within the body . These interactions are crucial for the compound’s localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Indole derivatives, including this compound, have been shown to localize to various subcellular compartments, where they exert their biological effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1H-indole-6-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent hydroxylation and carboxylation steps are carried out to introduce the hydroxy and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, high-temperature reactions, and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1H-indole-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxy-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZOAKBAZXCPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627991
Record name 4-Hydroxy-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40990-52-1
Record name 4-Hydroxy-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1H-indole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-1H-indole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-1H-indole-6-carboxylic acid
Reactant of Route 4
4-Hydroxy-1H-indole-6-carboxylic acid
Reactant of Route 5
4-Hydroxy-1H-indole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-1H-indole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.